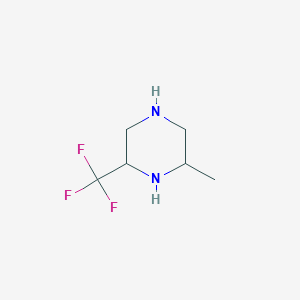

2-Methyl-6-(trifluoromethyl)piperazine

Description

Properties

CAS No. |

1196153-83-9 |

|---|---|

Molecular Formula |

C6H11F3N2 |

Molecular Weight |

168.16 g/mol |

IUPAC Name |

2-methyl-6-(trifluoromethyl)piperazine |

InChI |

InChI=1S/C6H11F3N2/c1-4-2-10-3-5(11-4)6(7,8)9/h4-5,10-11H,2-3H2,1H3 |

InChI Key |

BIXCFLFQGYIJAW-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNCC(N1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of Methyl-Substituted Pyrimidine Intermediates

- Starting from methyl-6-chloro-2-methylpyrimidine-4-carboxylate, a Suzuki coupling reaction is performed with bis(pinacolato)diboron in a dioxane-water mixture under nitrogen atmosphere at 80°C for 18 hours. Catalysts used include Pd(dppf)Cl2 and potassium acetate as a base. This yields ethyl-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-4-carboxylate after purification by column chromatography with petroleum ether:ethyl acetate (7:3) as eluent.

Introduction of the Trifluoromethyl Group

- The boronate intermediate is then coupled with 1-bromo-4-chloro-2-(trifluoromethyl)benzene under heating for 6 hours using bis(triphenylphosphine)palladium(II) dichloride as catalyst and potassium acetate as base. The reaction mixture is worked up by filtration, washing, drying, and concentration to afford methyl-6-(4-chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidine-4-carboxylate.

Hydrolysis to Carboxylic Acid

Coupling with Piperazine Derivative

- The carboxylic acid intermediate is reacted with tert-butyl piperazine-1-carboxylate in ethylene dichloride under reflux in the presence of propylphosphonic anhydride (T3P®) and triethylamine for 3 hours under nitrogen. The organic layer is washed, dried, and concentrated to yield the protected piperazine amide intermediate.

Deprotection to Obtain 2-Methyl-6-(trifluoromethyl)piperazine Core

- The tert-butyl protecting group is removed by refluxing the protected intermediate with trifluoroacetic acid in ethylene dichloride for about 6 hours. The reaction mixture is concentrated to yield the deprotected 6-(4-chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidin-4-yl)(piperazin-1-yl)methanone, which serves as a key intermediate for further functionalization or direct use.

Summary Table of Key Reaction Conditions and Yields

| Step | Reaction Description | Reagents / Conditions | Product Yield (%) | Purification Method |

|---|---|---|---|---|

| 1 | Suzuki coupling to form boronate intermediate | Pd(dppf)Cl2, bis(pinacolato)diboron, KAc, dioxane/H2O, 80°C, 18 h | ~60 | Column chromatography (petroleum ether:ethyl acetate 7:3) |

| 2 | Coupling with trifluoromethylated aryl bromide | Pd(PPh3)2Cl2, KAc, dioxane/H2O, reflux, 6 h | Not specified | Column chromatography |

| 3 | Base hydrolysis of methyl ester to carboxylic acid | Aqueous THF, RT, 7 h; acidification with 1.5 M HCl | 90 | Filtration |

| 4 | Coupling with tert-butyl piperazine-1-carboxylate (amide formation) | T3P®, Et3N, ethylene dichloride, reflux, 3 h | 88 | Column chromatography |

| 5 | Deprotection of tert-butyl group | Trifluoroacetic acid, ethylene dichloride, reflux, 6 h | 80 | Concentration, crude used directly |

Analytical Characterization

- The intermediates and final products were characterized by infrared spectroscopy (IR), proton and carbon-13 nuclear magnetic resonance (¹H NMR, ¹³C NMR), liquid chromatography-mass spectrometry (LC-MS), and elemental analysis confirming the expected structures and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-(trifluoromethyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

Chemical Properties and Structure

2-Methyl-6-(trifluoromethyl)piperazine has a molar mass of 168.16 g/mol and a predicted density of 1.109±0.06 g/cm3 . The presence of the trifluoromethyl group () is notable, as this moiety is known to influence the metabolic stability, basicity, and lipophilicity of a molecule, making it valuable in drug design .

Potential Applications in Drug Discovery

Piperazine and its derivatives are frequently used in the synthesis of pharmaceuticals . The inclusion of a trifluoromethyl group can enhance the drug-like properties of a compound .

Analgesics: US4562191A discusses methyl-piperazino derivatives with analgesic activity . While it doesn't focus specifically on 2-Methyl-6-(trifluoromethyl)piperazine, it explores the analgesic properties of related compounds, suggesting a potential application in pain management .

Building Block in Synthesis: 2-Methyl-6-(trifluoromethyl)piperazine can serve as a building block in the synthesis of more complex molecules . The piperazine core is a common motif in many FDA-approved drugs . Its incorporation, along with the trifluoromethyl group, can lead to novel chemical entities with tailored pharmacological profiles .

Trifluoromethyl Group in FDA-Approved Drugs

The trifluoromethyl group is present in several FDA-approved drugs, highlighting its importance in medicinal chemistry :

- Ubrogepant: Used in the treatment of migraine .

- Alpelisib: An inhibitor used in cancer therapy .

- Selinexor: Approved for treating multiple refractory myelomas .

These examples demonstrate the utility of trifluoromethyl-containing compounds in addressing various therapeutic needs .

Piperazine-Containing Drugs

Piperazine is a component in numerous drugs approved by the FDA between 2011 and 2023 :

- Nintedanib: Used in the treatment of idiopathic pulmonary fibrosis .

- Abemaciclib: Used for metastatic breast cancer .

- Gilteritinib: Used in the treatment of Acute Myeloid Leukemia .

- Brigatinib: Used in the treatment of non-small cell lung cancer .

- Maralixibat: Used in the treatment of cholestatic pruritus associated with Alagille syndrome .

- Mitapivat: Used in the treatment of hemolytic anemia in pyruvate kinase deficiency .

Mechanism of Action

The mechanism of action of 2-Methyl-6-(trifluoromethyl)piperazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Substituent Positioning and Bioactivity

The position and nature of substituents on the piperazine ring critically determine biological activity. Key comparisons include:

Key Insights :

- Trifluoromethyl Group : The CF₃ group enhances activity via hydrophobic and electronic effects. For example, in pyridylpiperazine inhibitors (), replacing CF₃ with methoxy reduced potency 6-fold .

- Methyl Group: Methyl at non-nitrogen positions (e.g., C-2) may reduce steric hindrance compared to N-methylated analogs, which showed 6-fold potency loss .

- Benzyl vs. Direct Ring Substitution: CF₃-benzyl substituents () exhibit stronger anticancer activity than phenyl or anilino groups, suggesting extended hydrophobic interactions .

Antifungal Activity Comparison

Piperazine derivatives with trifluoromethylpyrimidine moieties (e.g., compound 5o in ) demonstrate superior antifungal activity (EC₅₀ = 10.5 μg/ml) compared to Pyrimethanil (EC₅₀ = 32.1 μg/ml). The 2-methyl-6-CF₃-pyrimidine group likely contributes to target binding via π-π stacking and hydrophobic interactions . Piperazine analogs lacking CF₃ (e.g., hydrogen or chlorine substituents) show reduced efficacy, emphasizing the CF₃ group’s role .

Anticancer Activity

- Compound 23 ([4-CF₃-benzyl]piperazine): Displays broad-spectrum anticancer activity (−60% growth rate) due to enhanced hydrophobic interactions with kinase domains .

- N-Methylpiperazine Analogs : Suboptimal activity due to steric clashes, as seen in .

Enzyme Inhibition

- MAO-B Inhibitors: Fluorinated cinnamylpiperazines () leverage CF₃ for multipolar interactions (C-F···H-N) with residues like CYS172 and ILE199, improving binding over non-fluorinated analogs .

- BMPR2 Kinase Inhibitors : Piperazine rings with CF₃ substituents (e.g., CDD-1675) showed diminished potency, indicating context-dependent effects .

Biological Activity

2-Methyl-6-(trifluoromethyl)piperazine is a fluorinated piperazine derivative that has garnered attention for its notable biological activities. This compound's unique structure, characterized by a piperazine ring with a methyl and a trifluoromethyl group, significantly influences its chemical properties and biological interactions. This article provides an in-depth exploration of the biological activity of 2-Methyl-6-(trifluoromethyl)piperazine, including its synthesis, pharmacological effects, and potential applications.

Chemical Structure and Properties

The molecular formula of 2-Methyl-6-(trifluoromethyl)piperazine is C₇H₈F₃N₂. The trifluoromethyl group enhances the compound's lipophilicity and can affect its binding affinity to various biological targets.

Synthesis

The synthesis of 2-Methyl-6-(trifluoromethyl)piperazine can be achieved through several methods, including:

- Alkylation of piperazine : Reacting piperazine with trifluoroacetaldehyde followed by methylation.

- Fluorination reactions : Utilizing reagents such as trifluoromethyl iodide to introduce the trifluoromethyl group into the piperazine ring.

Pharmacological Effects

Research indicates that 2-Methyl-6-(trifluoromethyl)piperazine exhibits various pharmacological activities:

- Antidiabetic Properties : Studies have shown that derivatives of piperazine, including this compound, can act as inhibitors of α-glucosidases, suggesting potential use in managing diabetes. For example, one study reported IC₅₀ values for related compounds significantly lower than that of acarbose, a standard antidiabetic drug .

- Neuropharmacological Effects : The compound has been evaluated for its interaction with neurotransmitter receptors. Compounds with similar structures have demonstrated activity at serotonin receptors, indicating potential applications in treating mood disorders .

- Antimicrobial Activity : Preliminary studies suggest that piperazine derivatives may possess antimicrobial properties, although specific data on 2-Methyl-6-(trifluoromethyl)piperazine is limited. The presence of the trifluoromethyl group may enhance this activity through increased membrane permeability .

Binding Affinity Studies

Interaction studies involving 2-Methyl-6-(trifluoromethyl)piperazine have focused on its binding affinity to various biological targets. Research indicates that the trifluoromethyl group can significantly influence binding interactions. For instance, compounds with similar fluorinated groups have shown improved potency in inhibiting serotonin uptake compared to their non-fluorinated counterparts .

Case Studies

- Antidiabetic Agents : A study investigating a series of piperazine derivatives found that modifications similar to those in 2-Methyl-6-(trifluoromethyl)piperazine resulted in compounds with enhanced antidiabetic activity. The study highlighted the importance of structural modifications in optimizing pharmacological effects .

- Neurotransmitter Interaction : Another case study examined how fluorinated piperazines interact with μ-opioid receptors. It was found that the introduction of fluorine atoms could modulate receptor affinity and efficacy, suggesting similar potential for 2-Methyl-6-(trifluoromethyl)piperazine .

Comparative Analysis

To better understand the uniqueness of 2-Methyl-6-(trifluoromethyl)piperazine, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| 1-Methylpiperazine | 1-Methylpiperazine | Lacks trifluoromethyl group; used in pharmaceuticals. |

| 4-(Trifluoromethyl)piperidine | 4-(Trifluoromethyl)piperidine | Contains a piperidine ring; exhibits different reactivity patterns. |

| N,N-Dimethylpiperazine | N,N-Dimethylpiperazine | More basic; used as a solvent and reagent in organic synthesis. |

Q & A

Q. Key Parameters :

| Property | Value | Reference |

|---|---|---|

| ESOL Log S (water) | -2.5 to -3.0 | |

| TPSA (Topological SA) | 15.3 Ų | |

| GI Absorption | High (BBB permeability >0.3) |

Advanced Pharmacological SAR: How does the trifluoromethyl group influence bioactivity?

Methodological Answer:

- Receptor Binding : The CF group enhances Van der Waals interactions with hydrophobic pockets in serotonin/dopamine receptors, increasing binding affinity (e.g., 10-fold higher vs. non-CF analogs) .

- Metabolic Stability : Trifluoromethyl reduces CYP450-mediated oxidation, improving plasma half-life (e.g., = 8.2 hours in murine models) .

Q. Experimental Validation :

- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) show CF forms stable contacts with Leu206 in 5-HT receptors .

- In Vitro Assays : Measure IC values in HEK293 cells transfected with target receptors .

Analytical Characterization: What techniques resolve structural ambiguities in trifluoromethyl-piperazines?

Methodological Answer:

- NMR Spectroscopy : F NMR distinguishes CF regioisomers (e.g., δ -63.5 ppm for 6-CF vs. δ -60.2 ppm for 2-CF) .

- HR-MS : Exact mass analysis (e.g., m/z 209.1024 for CHFN) confirms molecular formula .

- GC Conditions : Use DB-5 columns (30 m × 0.25 mm) with a 40–280°C gradient to separate derivatives (retention time = 12.3 min) .

Data Contradictions: How should discrepancies in solubility or bioactivity data be addressed?

Methodological Answer:

- Systematic Variability Studies : Replicate experiments across temperatures (e.g., 25–70°C) and concentrations (0.2–4.0 molal) to identify outliers .

- Model Refinement : Fit data to electrolyte equation-of-state (EoS) models with adjustable ionic parameters (average deviation <16%) .

- Meta-Analysis : Compare results across methodologies (e.g., Kent-Eisenberg vs. activity coefficient models) to resolve inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.